N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is rapid, operationally straightforward, and generally high yielding. The process can be further optimized using microwave irradiation to reduce reaction times .
Chemical Reactions Analysis
N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of other complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other indole derivatives, N-BENZYL-2-[5,8-DIMETHYL-3-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL]-N-ETHYLACETAMIDE stands out due to its unique structural features and diverse biological activities. Similar compounds include other trisubstituted indoles and benzoindoles, which also exhibit a range of pharmacological properties . the specific substitutions and functional groups in this compound confer distinct properties that make it particularly valuable in certain research and industrial applications.
Properties
Molecular Formula |
C30H30N4O3 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-benzyl-2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C30H30N4O3/c1-5-32(18-22-11-7-6-8-12-22)26(35)19-33-27-24-17-21(3)14-15-25(24)31(4)28(27)29(36)34(30(33)37)23-13-9-10-20(2)16-23/h6-17H,5,18-19H2,1-4H3 |
InChI Key |
KHNRLMAQYUFEES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4)C)N(C5=C3C=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.